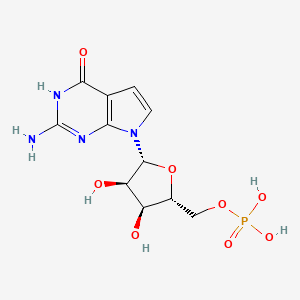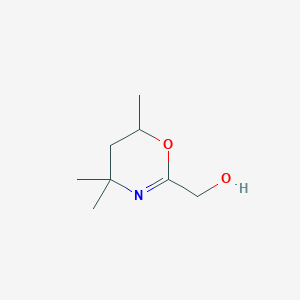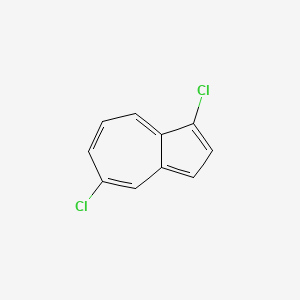
1,5-Dichloroazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloroazulene is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is notable for its non-alternant structure, which contributes to its unique electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dichloroazulene can be synthesized through various methods. One common approach involves the chlorination of azulene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure selective substitution at the 1 and 5 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloroazulene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.
Cycloaddition Reactions: The azulene ring can engage in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide in methanol, which facilitates the replacement of chlorine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Cycloaddition: Dienes and dienophiles are often used in cycloaddition reactions under thermal or photochemical conditions.
Major Products Formed
Substitution Products: Various substituted azulenes, depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of azulene, such as azulenequinones.
Cycloaddition Products:
Aplicaciones Científicas De Investigación
1,5-Dichloroazulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 1,5-Dichloroazulene exerts its effects is primarily through its interaction with biological pathways. For instance, its anti-inflammatory properties are believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloroazulene: Another chlorinated derivative of azulene, differing in the positions of chlorine substitution.
5,6-Dichloroazulene: Similar in structure but with chlorine atoms at the 5 and 6 positions.
Uniqueness
1,5-Dichloroazulene is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Propiedades
Número CAS |
81971-07-5 |
|---|---|
Fórmula molecular |
C10H6Cl2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
1,5-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-8-2-1-3-9-7(6-8)4-5-10(9)12/h1-6H |
Clave InChI |
WDGVVXPRHQOHAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CC=C(C2=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


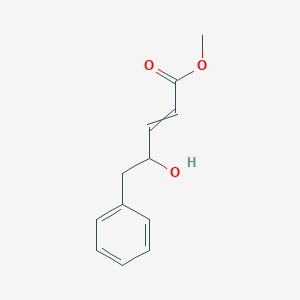

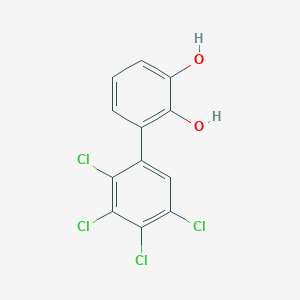
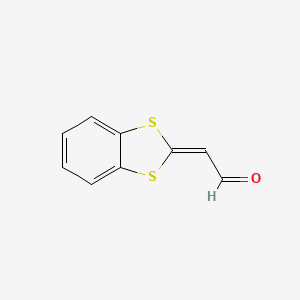

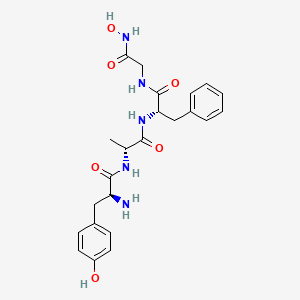

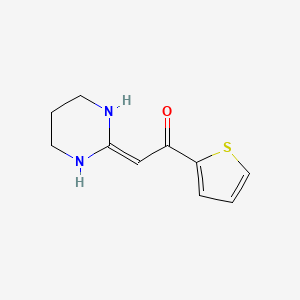
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


